molecular formula C21H26FN5OS B11058525 N-[1-(Adamantan-1-YL)ethyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-YL]sulfanyl}acetamide

N-[1-(Adamantan-1-YL)ethyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-YL]sulfanyl}acetamide

Cat. No.: B11058525
M. Wt: 415.5 g/mol
InChI Key: RAVRGWRLFWYPSL-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)ethyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-YL]sulfanyl}acetamide is a complex organic compound characterized by its unique adamantane and tetrazole moieties The adamantane structure is known for its rigidity and stability, while the tetrazole ring is often associated with biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)ethyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-YL]sulfanyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the tetrazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Preparation of Adamantane Derivative: The adamantane derivative can be synthesized through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of Tetrazole Moiety: The tetrazole ring can be introduced through a cycloaddition reaction involving an azide and a nitrile compound. This step may require the use of a copper catalyst to facilitate the formation of the tetrazole ring.

    Final Coupling Reaction: The final step involves coupling the adamantane derivative with the tetrazole-containing intermediate. This reaction is typically carried out in the presence of a base and a suitable solvent to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)ethyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(Adamantan-1-YL)ethyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-YL]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The rigidity and stability of the adamantane moiety make this compound suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The tetrazole ring is known for its biological activity, making this compound useful in studying biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s binding affinity to certain receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Adamantan-1-yl)ethyl]-1,1-difluoro-2-propanamine
  • N-[1-(Adamantan-1-yl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Uniqueness

N-[1-(Adamantan-1-YL)ethyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-YL]sulfanyl}acetamide stands out due to the presence of both the adamantane and tetrazole moieties, which confer unique properties such as enhanced stability and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H26FN5OS

Molecular Weight

415.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C21H26FN5OS/c1-13(21-9-14-6-15(10-21)8-16(7-14)11-21)23-19(28)12-29-20-24-25-26-27(20)18-5-3-2-4-17(18)22/h2-5,13-16H,6-12H2,1H3,(H,23,28)

InChI Key

RAVRGWRLFWYPSL-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CSC4=NN=NN4C5=CC=CC=C5F

Origin of Product

United States

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